BenchChemオンラインストアへようこそ!

1,3-dihydro-2,1-benzoxaborole-1,5-diol

PDE4 Inhibition Anti-inflammatory Boron-based drugs

1,3-Dihydro-2,1-benzoxaborole-1,5-diol is the essential core scaffold behind clinically validated PDE4 inhibitors like Crisaborole. Its unique cyclic boronic acid moiety delivers a 136-fold potency improvement over Crisaborole in enzymatic assays through a distinctive bimetal-center binding mechanism unattainable with acyclic phenylboronic acids. This scaffold is also specifically cited for constructing HCV NS3/4A protease macrocyclic inhibitors and antimalarial agents with IC50 as low as 26 nM. For QC professionals, it serves as a certified reference standard (≥98% HPLC) for ANDA analytical method validation. Procure this core to accelerate structure-activity relationship programs or ensure regulatory-grade analytical accuracy.

Molecular Formula C7H7BO3
Molecular Weight 149.94 g/mol
CAS No. 1187190-70-0
Cat. No. B1427082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dihydro-2,1-benzoxaborole-1,5-diol
CAS1187190-70-0
Molecular FormulaC7H7BO3
Molecular Weight149.94 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)O)O
InChIInChI=1S/C7H7BO3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9-10H,4H2
InChIKeyGEQGETTVGJBBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1,3-Dihydro-2,1-benzoxaborole-1,5-diol (CAS 1187190-70-0) Is the Strategic Benzoxaborole Core Scaffold for Drug Discovery


1,3-Dihydro-2,1-benzoxaborole-1,5-diol (CAS 1187190-70-0), also known as 5-hydroxybenzoxaborole, is a boron-containing heterocyclic compound characterized by a fused benzene and oxaborole ring system [1]. It serves as the fundamental core scaffold for a wide range of bioactive benzoxaborole derivatives, including clinically significant compounds like Crisaborole and Tavaborole, due to its unique ability to form a stable yet reactive cyclic boronic acid moiety [1].

The Specificity Trap: Why 1,3-Dihydro-2,1-benzoxaborole-1,5-diol (CAS 1187190-70-0) Cannot Be Replaced by Other Boron Heterocycles


While other boron heterocycles like benzoxaborinin (6-membered ring) or benzodiazaborole (B-N bond) exist, they exhibit significantly different ring strain, pKa, and binding geometries, rendering them non-substitutable in established synthetic routes and pharmacophores [1]. Furthermore, simple acyclic phenylboronic acids lack the constrained geometry and enhanced hydrolytic stability provided by the intramolecular B-O bond in the benzoxaborole ring, which is crucial for achieving specific enzyme interactions, such as the unique binding to the bimetal center in phosphodiesterase 4 (PDE4) [2].

Head-to-Head Comparative Data: Why 1,3-Dihydro-2,1-benzoxaborole-1,5-diol (CAS 1187190-70-0) is a Superior Starting Material


Unmatched Core Structural Advantage in PDE4 Inhibitor Potency

The benzoxaborole core, derived from CAS 1187190-70-0, is essential for achieving sub-nanomolar potency in PDE4 inhibition. A novel benzoxaborole derivative (Compound 72) synthesized from this core exhibited an IC50 of 0.42 nM against PDE4B, a 136-fold improvement over the FDA-approved drug Crisaborole (IC50 = 57.20 nM) [1]. This enhanced potency is attributed to optimized interactions of the benzoxaborole core with the PDE4 catalytic site.

PDE4 Inhibition Anti-inflammatory Boron-based drugs

Critical Starting Material for Synthesizing Potent Antimalarial Leads

The core scaffold represented by CAS 1187190-70-0 is a crucial building block for generating potent antimalarial agents. Derivatives synthesized from this benzoxaborole core have demonstrated potent in vitro activity against the malaria parasite Plasmodium falciparum, with reported IC50 values as low as 26 nM [1]. This activity stems from the benzoxaborole's ability to effectively inhibit the essential Plasmodium falciparum leucyl-tRNA synthetase enzyme.

Antimalarial Plasmodium falciparum Leucyl-tRNA synthetase

Essential Intermediate for Macrocyclic HCV NS3 Protease Inhibitors

CAS 1187190-70-0 is a documented and specific reagent for introducing the P4-benzoxaborole moiety into macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease [1]. This structural modification is not readily achievable with other boron-based or non-boron heterocycles due to the specific geometric constraints and reactivity profile of the 5-hydroxybenzoxaborole ring system.

HCV Protease Antiviral Macrocyclic inhibitor

Fundamental Distinction in PDE4 Binding Mechanism vs. Catechol Inhibitors

The binding mode of benzoxaborole-based PDE4 inhibitors is fundamentally unique. Co-crystal structures reveal that the boron atom of the oxaborole ring binds directly to the activated water molecule coordinated to the bimetal center (Zn²⁺ and Mg²⁺) in the PDE4 active site [1]. This is a distinct binding configuration compared to classical catechol PDE4 inhibitors like Rolipram, which chelate the metals directly, and explains the different pharmacological and selectivity profiles of the two classes.

PDE4 Crystal structure Binding mechanism

Verifiable Purity and Reproducibility for Analytical and QC Workflows

For analytical and regulatory applications, this compound is available with a high level of characterization suitable for use as a reference standard. It is supplied with detailed characterization data and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Commercial sources offer the product with a specified purity of min. 98.0% by HPLC, ensuring reproducibility in sensitive assays .

Analytical Chemistry Reference Standard Quality Control

Enhanced Hydrolytic Stability of the Benzoxaborole Core vs. Acyclic Boronic Acids

A key chemical advantage of the benzoxaborole ring system (derived from CAS 1187190-70-0) over acyclic phenylboronic acids is its significantly enhanced stability towards hydrolysis. The intramolecular B-O bond in the oxaborole ring protects the boron atom from nucleophilic attack by water, thereby reducing the rate of deboronation [1]. This stability is critical for maintaining compound integrity in aqueous biological assays and during long-term storage.

Chemical Stability Hydrolysis Boron Heterocycle

Validated Application Scenarios for Procuring 1,3-Dihydro-2,1-benzoxaborole-1,5-diol (CAS 1187190-70-0)


Next-Generation Anti-Inflammatory Drug Discovery (PDE4 Inhibitors)

For medicinal chemistry programs focused on developing novel, non-steroidal topical or systemic anti-inflammatory agents. The 1,3-dihydro-2,1-benzoxaborole-1,5-diol core is the validated starting point for creating PDE4 inhibitors with sub-nanomolar potency, as demonstrated by a 136-fold improvement over Crisaborole in enzymatic assays [1]. Its unique binding mechanism, distinct from catechol-based inhibitors, also offers potential for improved safety profiles [2].

Antiparasitic and Antimalarial Drug Discovery (LeuRS Inhibitors)

For research groups targeting neglected tropical diseases, specifically malaria. The benzoxaborole scaffold is a proven platform for generating potent inhibitors of Plasmodium falciparum leucyl-tRNA synthetase, with derivatives showing IC50 values as low as 26 nM in vitro [1]. Procuring this core allows for the efficient exploration of structure-activity relationships (SAR) in this well-precedented chemical series.

Antiviral Drug Discovery (Macrocyclic Protease Inhibitors)

For virology and medicinal chemistry teams working on novel antiviral therapies, particularly against Hepatitis C Virus (HCV). CAS 1187190-70-0 is a specifically cited reagent for constructing the P4-benzoxaborole moiety in macrocyclic inhibitors of the HCV NS3/4A protease, a validated drug target [1]. Its procurement is essential for replicating or expanding upon this specific class of antiviral compounds.

Analytical Method Development and Quality Control (Reference Standard)

For analytical chemists and QC professionals in the pharmaceutical industry. The compound is available with a certified purity (e.g., ≥98.0% by HPLC) and is suitable for use as a reference standard in method development, validation (AMV), and routine QC testing for Abbreviated New Drug Applications (ANDA) [1]. This ensures the accuracy and reproducibility required for regulatory submissions and product release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-dihydro-2,1-benzoxaborole-1,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.